3-Butylpyridazine hydrochloride
Description
3-Butylpyridazine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring substituted with a butyl group at the 3-position and a hydrochloride salt. Structural analogs from the evidence (e.g., benzydamine hydrochloride , tapentadol hydrochloride , and memantine hydrochloride ) suggest that hydrochlorides of nitrogen-containing heterocycles often exhibit enhanced solubility and bioavailability compared to their free-base counterparts.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-butylpyridazine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-3-5-8-6-4-7-9-10-8;/h4,6-7H,2-3,5H2,1H3;1H |
InChI Key |
ZYAQGVSTRAKRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyridazine hydrochloride typically involves the reaction of hydrazine with a suitable butyl-substituted precursor. One common method includes the cyclization of a butyl-substituted hydrazine derivative with a diketone or an ester, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of 3-Butylpyridazine hydrochloride often employs large-scale batch reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Butylpyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, using reagents like alkyl halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
3-Butylpyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Butylpyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate blood pressure. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes multiple hydrochlorides of nitrogen-containing compounds, which share structural or functional similarities with 3-butylpyridazine hydrochloride. A comparative analysis based on available data is outlined below:
Table 1: Structural and Functional Comparison of Hydrochloride Derivatives
Key Observations:
Structural Diversity : Unlike tapentadol or ropinirole, which feature fused aromatic systems, 3-butylpyridazine hydrochloride’s pyridazine ring offers distinct electronic properties due to its two adjacent nitrogen atoms. This may influence binding affinity in biological targets .
Solubility and Bioavailability : Hydrochloride salts generally improve aqueous solubility. For example, memantine hydrochloride’s solubility is critical for its CNS penetration , a property likely shared by 3-butylpyridazine hydrochloride.
Pharmacological Gaps: While dosulepin and fluoxetine hydrochlorides act on monoamine transporters, the absence of specific data for 3-butylpyridazine hydrochloride precludes direct mechanistic comparisons.
Research Findings and Limitations
- Analytical Methods: Techniques like RP-HPLC (used for dosulepin hydrochloride ) or spectrophotometry (applied to memantine hydrochloride ) could theoretically be adapted for quantifying 3-butylpyridazine hydrochloride.
- Stability and Reactivity: Chlorphenoxamine hydrochloride’s charge-transfer complexes highlight the reactivity of amine hydrochlorides, suggesting 3-butylpyridazine hydrochloride may exhibit similar stability challenges under acidic conditions.
Critical Notes
Evidence Limitations: None of the provided sources explicitly discuss 3-butylpyridazine hydrochloride, necessitating caution in extrapolating data from structural analogs.
Research Gaps : Comparative studies on pyridazine derivatives (e.g., ropinirole’s dopamine agonism vs. benzydamine’s anti-inflammatory action ) underscore the need for targeted investigations into 3-butylpyridazine hydrochloride’s bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



